Ethynyl(diphenyl)phosphine Oxide

Catalog No.
S1973021
CAS No.
6104-48-9
M.F
C14H11OP
M. Wt
226.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethynyl(diphenyl)phosphine Oxide

CAS Number

6104-48-9

Product Name

Ethynyl(diphenyl)phosphine Oxide

IUPAC Name

[ethynyl(phenyl)phosphoryl]benzene

Molecular Formula

C14H11OP

Molecular Weight

226.21 g/mol

InChI

InChI=1S/C14H11OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H

InChI Key

DVERTYATJOQUGS-UHFFFAOYSA-N

SMILES

C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Enantioselective Synthesis

Specific Scientific Field: Organic Chemistry

Summary of the Application: Ethynyl(diphenyl)phosphine Oxide is used in the highly enantioselective synthesis of P-chiral tertiary phosphine oxides . This process involves a copper (I)-catalyzed azide–alkyne cycloaddition .

Methods of Application or Experimental Procedures: The process involves the use of newly developed chiral pyridinebisoxazolines (PYBOX) bearing a bulky C4 shielding group . This group plays a crucial role in achieving excellent enantioselectivity while suppressing side bis-triazoles formation in desymmetrizing prochiral diethynylphosphine oxides . By tuning the size of the C4 shielding group, it is possible to achieve excellent remote enantiofacial control in desymmetrizing phosphole oxide-diynes with the prochiral P-center farther from the ethynyl group by four covalent bonds .

Results or Outcomes: The result of this process is the highly enantioselective synthesis of P-chiral tertiary phosphine oxides . These resulting chiral ethynylphosphine oxides are versatile P-chiral synthons, which can undergo a number of diversifying reactions to enrich structural diversity .

Preparation of Tertiary Phosphines

Specific Scientific Field: Organophosphorus Chemistry

Summary of the Application: Ethynyl(diphenyl)phosphine Oxide can be used in the synthesis of tertiary phosphines . Tertiary phosphines are a class of organophosphorus compounds that have found extensive applications in various fields, including transition metal catalysis and organocatalysis .

Methods of Application or Experimental Procedures: The synthesis of tertiary phosphines often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach is widely used and universal .

Results or Outcomes: The result of this process is the synthesis of new phosphines of various structures . These phosphines can be used in a wide range of applications, including the design of new phosphines of various structures and the tuning of their properties .

Cross-Coupling Reactions

Summary of the Application: Ethynyl(diphenyl)phosphine Oxide can be used as a coupling partner to prepare various organophosphorus compounds via cross-coupling reaction with aryl halides in the presence of a Ni/Zn catalyst .

Methods of Application or Experimental Procedures: The cross-coupling reaction involves the use of Ethynyl(diphenyl)phosphine Oxide and aryl halides in the presence of a Ni/Zn catalyst .

Results or Outcomes: The result of this process is the synthesis of various organophosphorus compounds . These compounds can be used in a wide range of applications, including the preparation of new porous organic ligands .

Preparation of PEGylated Phosphine Ligands

Summary of the Application: Ethynyl(diphenyl)phosphine Oxide can be used in the preparation of PEGylated phosphine ligands for palladium-catalyzed cross-coupling reactions .

Methods of Application or Experimental Procedures: This synthetic approach involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This route was used for the preparation of 4-phosphinophenols .

Results or Outcomes: The result of this process is the synthesis of new PEGylated phosphine ligands . These ligands can be used in palladium-catalyzed cross-coupling reactions .

Synthesis of Luminescent Copper (I) Complexes

Specific Scientific Field: Inorganic Chemistry

Summary of the Application: Ethynyl(diphenyl)phosphine Oxide can be used in the synthesis of luminescent copper (I) complexes .

Methods of Application or Experimental Procedures: The synthesis involves the use of bis(2-dimethylaminophenyl)phenylphosphine as a tridentate NPN ligand .

Results or Outcomes: The result of this process is the synthesis of hexanuclear copper (I) iodide nanoclusters demonstrating a tunable blue to white to yellow emission .

Ethynyl(diphenyl)phosphine oxide is an organophosphorus compound with the chemical formula C₁₄H₁₁OP and a molecular weight of 226.21 g/mol. It features a phosphine oxide functional group attached to two phenyl rings and an ethynyl group. This compound is recognized for its unique reactivity and versatility in various chemical transformations, particularly in organic synthesis.

As a protecting group, Ph2P(O) functions by reversibly binding to the terminal alkyne, shielding it from reactive species that might otherwise participate in unwanted side reactions. This allows for selective modification of other functional groups within the molecule. The specific mechanism of removal likely involves the cleavage of the P-C bond under specific reaction conditions [].

  • Hydrophosphorylation: This compound can react with terminal alkynes under specific conditions to form hydrophosphorylation products. The reaction typically involves a copper catalyst and a base, yielding products with good to excellent yields .
  • Oxidation: Ethynyl(diphenyl)phosphine oxide can undergo oxidation reactions, which may modify its reactivity and lead to different phosphine oxide derivatives.
  • Esterification: It has been utilized as a hydrogen-bond donor in esterification reactions, showcasing its role in facilitating chemical processes .

Several methods have been developed for synthesizing ethynyl(diphenyl)phosphine oxide:

  • Ring Opening of Triflates: A novel approach involves the ring opening of benzophospholan-3-yl triflates using Grignard reagents. This method allows for the formation of 2-ethynylphenyl(diaryl)phosphine oxides under mild conditions, achieving high yields .
  • Hydrophosphorylation of Alkynes: Another synthetic route involves the direct reaction of diphenylphosphine oxide with terminal alkynes under optimized conditions, leading to the desired phosphine oxide products .

Ethynyl(diphenyl)phosphine oxide finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organophosphorus compounds.
  • Catalysis: The compound's ability to act as a hydrogen-bond donor makes it useful in catalyzing esterification reactions and other organic transformations.
  • Material Science: Its unique properties may lend themselves to applications in developing advanced materials or coatings.

Interaction studies involving ethynyl(diphenyl)phosphine oxide primarily focus on its reactivity with other chemical species. For instance, experiments have shown that it reacts preferentially with electron-deficient alkynes compared to electron-rich ones, indicating its selectivity based on electronic properties . Such studies are crucial for understanding its behavior in various chemical environments.

Ethynyl(diphenyl)phosphine oxide shares similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Diphenylphosphine OxidePhosphine OxideLacks ethynyl group; used widely in organic synthesis.
Triethylphosphine OxidePhosphine OxideContains ethyl groups; different steric properties.
Phenylacetylene PhosphineAlkyne-PhosphineContains alkyne but lacks diphenyl substituents.
2-Ethynylphenyl(diaryl)phosphine OxideSimilar structureDirectly synthesized from triflates; higher complexity.

Uniqueness of Ethynyl(diphenyl)phosphine Oxide

Ethynyl(diphenyl)phosphine oxide is unique due to its combination of an ethynyl group with diphenyl substituents, which enhances its reactivity and potential applications in organic synthesis and catalysis. Its ability to participate in hydrophosphorylation reactions distinguishes it from other similar compounds that may not exhibit such reactivity under comparable conditions.

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Phosphine oxide, ethynyldiphenyl-

Dates

Modify: 2023-08-16

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